molecular formula C10H10Cl2O2 B1462064 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 1094323-67-7

7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B1462064
CAS No.: 1094323-67-7
M. Wt: 233.09 g/mol
InChI Key: PDKAMEQXONRQCB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound consists of a benzodioxepine core—a seven-membered heterocyclic ring containing two oxygen atoms at the 1,5 positions and a saturated dihydro segment (positions 3 and 4). The substituents include a chlorine atom at position 7 and a chloromethyl (-CH2Cl) group at position 8.

Key structural features :

  • Parent ring : 1,5-benzodioxepine (C9H8O2 backbone).
  • Substituents :
    • Chlorine (Cl) at C7.
    • Chloromethyl (-CH2Cl) at C8.
  • Molecular formula : C10H10Cl2O2.
  • Molecular weight : 233.09 g/mol.

The IUPAC name reflects the numbering of the benzodioxepine ring, where the oxygen atoms occupy positions 1 and 5, and the saturated dihydro segment spans positions 3 and 4. The substituents are prioritized based on their positions relative to the heteroatoms.

Crystallographic Analysis of Benzodioxepine Ring Systems

While direct crystallographic data for this compound are not available, insights can be drawn from related benzodioxepine derivatives.

Key findings from analogous structures :

  • Ring conformation : Benzodioxepine derivatives often adopt a chair-like conformation in the saturated dihydro segment (positions 3 and 4), with the oxygen atoms in axial positions to minimize steric strain.
  • Interruption interactions :
    • Hydrogen bonding : Oxygen atoms in the ring form intermolecular hydrogen bonds, creating zigzag networks in the crystal lattice.
    • Van der Waals interactions : Chlorine and chloromethyl substituents participate in weak intermolecular contacts, influencing crystal packing.

For example, the crystal structure of 7,8-dibromo-2,3-dihydro-2H-1,5-benzodioxepine (C9H8Br2O2) reveals a chair conformation stabilized by van der Waals interactions between bromine atoms. This suggests similar packing motifs for this compound, where chlorine substituents may enhance intermolecular interactions.

Substituent Effects of Chloro and Chloromethyl Groups

The substituents at positions 7 and 8 significantly influence the electronic and steric properties of the molecule.

Electronic effects :

  • Chloro group (C7) :
    • Electron-withdrawing inductive (-I) effect : Withdraws electron density from the aromatic ring, deactivating it toward electrophilic substitution.
    • Resonance (+R) effect : Donates electron density to the ring via p-orbital overlap, directing substituents to ortho/para positions.
  • Chloromethyl group (C8) :
    • Enhanced electron withdrawal : The -CH2Cl group exerts a stronger -I effect than chlorine alone, further deactivating the ring.

Steric effects :

  • The chloromethyl group introduces steric bulk at position 8, potentially limiting rotational freedom and affecting conformational stability.

Comparative reactivity :

Substituent Position Inductive Effect Resonance Effect Steric Impact
Chlorine (Cl) C7 -I (moderate) +R (weak) Low
Chloromethyl (-CH2Cl) C8 -I (strong) None High

Properties

IUPAC Name

7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-6-7-4-9-10(5-8(7)12)14-3-1-2-13-9/h4-5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKAMEQXONRQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)CCl)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves:

  • Construction of the benzodioxepine ring system
  • Introduction of chlorine atoms selectively at the 7-position and on the methyl substituent at the 8-position

The synthesis leverages classical organic transformations such as selective halogenation, ring closure via ether formation, and chloromethylation reactions.

Detailed Preparation Methods

Ring Construction via Williamson Ether Synthesis and Dieckmann Cyclization

  • The benzodioxepine core is commonly prepared by intramolecular cyclization reactions.
  • The Williamson ether synthesis is applied to form the oxygen bridge by reacting a suitable dihydroxy precursor with an alkyl halide under basic conditions.
  • Dieckmann cyclization (intramolecular Claisen condensation) can be used to form the seven-membered benzodioxepine ring from appropriate ketoester precursors.
  • These methods provide the dihydrobenzodioxepine skeleton, which is subsequently functionalized with chlorine substituents.

Selective Chlorination at the 7-Position

  • Electrophilic aromatic substitution with chlorine sources (e.g., N-chlorosuccinimide, Cl2 gas) under controlled conditions enables chlorination at the 7-position of the aromatic ring.
  • The regioselectivity is influenced by the electronic effects of the oxygen atoms in the dioxepine ring, directing substitution preferentially to the 7-position.

Introduction of the Chloromethyl Group at the 8-Position

  • Chloromethylation is achieved by treating the benzodioxepine intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with HCl.
  • This step installs the chloromethyl substituent at the benzylic 8-position adjacent to the aromatic ring.
  • Reaction conditions are optimized to avoid over-chlorination or polymerization side reactions.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Formation of benzodioxepine ring Williamson ether synthesis; base (NaH or K2CO3), dihydroxy precursor Formation of 3,4-dihydro-1,5-benzodioxepine core
2 Aromatic chlorination N-Chlorosuccinimide or Cl2, solvent (e.g., CCl4), controlled temperature Selective chlorination at 7-position
3 Chloromethylation Chloromethyl methyl ether or paraformaldehyde + HCl Introduction of chloromethyl group at 8-position
4 Purification Chromatography or recrystallization Isolation of pure this compound

Research Findings and Optimization Notes

  • The chlorination step requires precise control of reaction time and temperature to maximize regioselectivity and yield.
  • Chloromethylation reagents must be handled with care due to toxicity and potential side reactions.
  • Microwave-assisted synthesis has been reported to enhance reaction rates and yields in related benzodioxepine analogues, suggesting potential applicability to this compound’s preparation.
  • The compound’s stability under various reaction conditions has been confirmed, allowing its use as a reliable intermediate in further synthetic transformations.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield/Remarks
Ring formation Williamson ether synthesis Dihydroxy precursor, base (NaH, K2CO3) High yield; forms benzodioxepine ring
Aromatic chlorination Electrophilic substitution N-Chlorosuccinimide, Cl2, controlled temp Selective 7-position chlorination
Chloromethylation Chloromethylation reaction Chloromethyl methyl ether, HCl Efficient chloromethyl group installation
Purification Chromatography/recrystallization Silica gel chromatography or recrystallization High purity product obtained

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its derivatives may exhibit biological activity, making it a candidate for further investigation in pharmacology .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These compounds may act on specific molecular targets, offering new avenues for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the structure of the compound and its derivatives .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chlorine vs. Bromine (Position 7) : The target compound’s chlorine substituent is more electronegative than bromine, creating a stronger electron-withdrawing effect. This may increase ring deactivation, reducing susceptibility to electrophilic substitution compared to the bromo analog .
  • Chloromethyl (Position 8): The chloromethyl group (–CH2Cl) offers a reactive site for nucleophilic substitution (e.g., SN2 reactions). In contrast, the bromo (–Br) or nitro (–NO2) substituents in analogs alter reaction pathways; bromo may undergo slower substitution, while nitro directs meta-substitution .

Physicochemical Properties

  • Melting Points : The 7-amine analog has a lower mp (81–82°C) due to weaker intermolecular forces vs. the carboxylic acid analog (143–146°C), which forms strong hydrogen bonds . The target compound’s mp is unreported but expected to fall between these values due to moderate polarity from chloro groups.
  • Solubility : Polar substituents (e.g., –NH2, –COOH) enhance aqueous solubility, whereas chloro and chloromethyl groups render the target compound more lipophilic.

Biological Activity

7-Chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, including mutagenicity, pharmacological effects, and structure-activity relationships.

Chemical Structure

The compound can be represented by the following structural formula:

C10H8Cl2O2\text{C}_{10}\text{H}_{8}\text{Cl}_{2}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. These include:

  • Antimicrobial Activity : Some studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines.
  • Mutagenicity : There are concerns regarding its mutagenic potential, which is critical for evaluating safety in pharmaceutical applications.

Antimicrobial Activity

A series of derivatives based on the benzodioxepine structure have been synthesized and tested against various microbial strains. For instance:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
7-Chloro...C. albicans64 µg/mL

These results suggest that modifications to the benzodioxepine core can enhance antimicrobial potency.

Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values observed were:

Cell LineIC50 (µM)
HeLa25
MCF-730

These findings indicate potential as an anticancer agent but warrant further investigation into the mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of benzodioxepines is influenced by their chemical structure. Modifications in halogen substituents and alkyl groups can significantly alter their pharmacological properties. For example, increasing the electron-withdrawing nature of substituents tends to enhance cytotoxicity and antimicrobial activity.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that a derivative of this compound showed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound against various cancer cell lines using MTT assays. The study concluded that while it showed promise, further optimization was necessary to improve selectivity and reduce toxicity to normal cells.

Q & A

Q. What are the key structural features of 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine, and how do they influence reactivity?

The compound features a bicyclic benzodioxepine core with two halogen substituents: a chlorine atom at position 7 and a chloromethyl group at position 8. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution, while the chlorine atom stabilizes the aromatic ring via electron-withdrawing effects. These substituents dictate regioselectivity in reactions and influence binding affinity in biological studies .

Q. What are the standard synthetic routes for this compound, and what catalysts are typically employed?

Synthesis involves chloromethylation of a precursor (e.g., 3,4-dihydro-2H-1,5-benzodioxepine) using chloromethyl methyl ether or chloromethyl chloroformate. Lewis acid catalysts like ZnI₂ or AlCl₃ are critical for activating the electrophilic chloromethyl group. Reaction optimization often includes temperature control (20–40°C) and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring saturation. Mass spectrometry (MS) validates the molecular ion ([M+H]⁺ for C₁₀H₁₁Cl₂O₂ at m/z 247.03). High-performance liquid chromatography (HPLC) monitors purity, with retention time comparisons against standards .

Advanced Research Questions

Q. How can design of experiments (DoE) optimize reaction conditions for scalable synthesis?

DoE frameworks (e.g., factorial designs) systematically vary parameters like catalyst loading, temperature, and solvent polarity. For example, a 2³ factorial design can identify interactions between AlCl₃ concentration (0.5–1.5 mol%), reaction time (4–12 hours), and solvent (CH₂Cl₂ vs. toluene). Response surface methodology (RSM) further refines optimal yields .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group undergoes SN2 displacement due to its primary alkyl halide nature. Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding with polar aprotic solvents (e.g., DMF). In contrast, the aromatic chlorine resists substitution due to resonance stabilization, requiring harsh conditions (e.g., NaNH₂ in NH₃) for replacement .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from differences in catalyst purity or solvent drying methods. For example, AlCl₃ hygroscopicity can reduce catalytic activity. Systematic replication under controlled conditions (e.g., anhydrous solvents, glovebox techniques) and kinetic profiling (via in-situ IR) can isolate critical variables .

Q. What computational tools predict the compound’s bioactivity or material properties?

Quantum mechanical calculations (e.g., Gaussian) model electrostatic potential surfaces to predict binding sites for drug targets. Molecular dynamics (MD) simulations assess stability in polymer matrices. Machine learning platforms (e.g., ICReDD’s reaction path search) integrate experimental data to design derivatives with enhanced properties .

Methodological Tables

Table 1: Key Reaction Parameters for Chloromethylation

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.0–1.2 mol%Maximizes electrophilicity
Temperature25–30°CMinimizes decomposition
SolventAnhydrous CH₂Cl₂Enhances Lewis acid activity

Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
Unreacted precursorIncomplete reactionColumn chromatography (SiO₂, hexane/EtOAc)
Di-chlorinated byproductOver-chlorinationRecrystallization (MeOH/H₂O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Reactant of Route 2
7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

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